molecular formula C6H12N4O B13156374 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B13156374
M. Wt: 156.19 g/mol
InChI Key: HYAUPFOUNVDEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 1566125-53-8) is a chemical compound with the molecular formula C 6 H 12 N 4 O and a molecular weight of 156.19 g/mol [ 1 ]. This amino-triazole derivative features a butanol chain, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential as a key intermediate in the development of more complex molecules, particularly those designed for biological activity [ 8 ]. Triazole-containing compounds are of significant scientific interest due to their diverse applications. They are frequently explored as core structures in the synthesis of antifungal agents [ 8 ] and other pharmacologically active molecules. The presence of both amino and hydroxyl functional groups on this scaffold provides versatile handles for further chemical modification, allowing researchers to create targeted libraries of compounds for screening and development. Please note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C6H12N4O/c1-5(11)2-3-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9)

InChI Key

HYAUPFOUNVDEFA-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC(=N1)N)O

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of 3-Amino-1H-1,2,4-Triazole with Butan-2-ol Derivatives

One straightforward approach involves the N-alkylation of 3-amino-1H-1,2,4-triazole with a suitable butan-2-ol derivative bearing a good leaving group (e.g., halide or tosylate) at the 4-position. This method typically proceeds under basic conditions to promote nucleophilic substitution.

General reaction scheme:

$$
\text{3-amino-1H-1,2,4-triazole} + \text{4-halobutan-2-ol} \xrightarrow[\text{base}]{\text{solvent}} \text{4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol}
$$

  • Bases such as sodium methoxide or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
  • Reaction temperatures vary from room temperature to reflux depending on the leaving group and solvent.

This method is supported by general alkylation procedures of 1,2,4-triazoles described in the literature, where alkyl halides are used to selectively alkylate the N1 position of the triazole ring.

Multi-Step Synthesis via Epoxide Ring-Opening and Catalytic Hydrogenation

A more elaborate synthetic route involves the following steps:

This synthetic route is detailed in the preparation of analogous triazolyl amines, such as (2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which shares the butan-2-ol backbone and triazole substitution pattern.

Synthesis via Reaction of 4-Amino-4H-1,2,4-Triazole with Phenacyl Chlorides Followed by Diazotization and Hydrolysis

Another reported method involves:

  • Reacting 4-amino-4H-1,2,4-triazole with phenacyl chloride derivatives in refluxing 2-propanol to form triazolyl ketone intermediates.
  • Subsequent diazotization using sodium nitrite in acidic aqueous media at low temperature (2–5 °C).
  • Hydrolysis and isolation of the amino-substituted triazole alcohol products.

This procedure yields triazolyl-substituted alcohols with good yields and purity, and it has been used for preparing various positional isomers and impurities related to triazole antifungal agents.

Catalytic and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Recent advances include:

  • Microwave-assisted synthesis using amidines and trialkyl amines with potassium phosphate and copper(II) catalysts to form 1,3-disubstituted 1,2,4-triazoles.
  • Iodine-mediated oxidative cyclization from isothiocyanates to generate 1,2,4-triazoles under mild conditions.
  • Copper(II)-catalyzed regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles with high yields and functional group tolerance.

Though these methods focus on the triazole ring formation, they can be adapted or combined with alkylation steps to prepare compounds like this compound.

Regiospecific Preparation Using Halogenated Precursors and 1,2,4-Triazole

A patented process describes:

  • Reacting halogenated alcohol derivatives (e.g., 4-chlorobutan-2-ol or related compounds) with 1,2,4-triazole under controlled conditions.
  • The reaction proceeds via nucleophilic substitution at the halogen site by the triazole nitrogen.
  • This method allows regiospecific attachment of the triazole ring to the butan-2-ol backbone.

This approach is useful for preparing fluconazole analogs and related triazole derivatives with high regioselectivity and yield.

Summary Table of Preparation Methods

Method No. Synthetic Route Description Key Reagents/Conditions Advantages Limitations
2.1 Direct N-alkylation of 3-amino-1H-1,2,4-triazole 4-halobutan-2-ol, base (NaOMe, K2CO3), DMF Simple, direct Requires good leaving group, regioselectivity control needed
2.2 Epoxide ring-opening with azide, followed by hydrogenation Triazolyl diol → mesylate → epoxide → NaN3 → Pd/C H2 High stereochemical control Multi-step, requires catalytic hydrogenation
2.3 Reaction of 4-amino-4H-1,2,4-triazole with phenacyl chloride, diazotization 4-amino-4H-1,2,4-triazole, phenacyl chloride, NaNO2, HCl Good yields, scalable Requires diazotization step, handling of azides
2.4 Microwave-assisted and catalytic synthesis of triazole ring Amidines, trialkyl amines, Cu(II), K3PO4, microwave Eco-friendly, rapid May require further functionalization steps
2.5 Regiospecific substitution of halogenated butan-2-ol with 1,2,4-triazole 4-chlorobutan-2-ol, 1,2,4-triazole, controlled conditions Regiospecific, high yield Requires halogenated precursor, reaction optimization needed

Research Results and Characterization

  • Yields: Reported yields range from 60% to 85% depending on the method and purification steps.
  • Stereochemistry: Methods involving epoxide intermediates (2.2) allow for stereochemical control, confirmed by X-ray crystallography.
  • Purity: Crystallization and chromatographic purification yield compounds with high purity suitable for biological testing.
  • Spectroscopic Data:
    • ^1H NMR and ^13C NMR data confirm the presence of the triazole ring and the butan-2-ol moiety.
    • HR-MS data correspond to the calculated molecular weights, confirming molecular integrity.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-one .

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The triazole ring can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Structural Features :

  • Triazole ring: A 1,2,4-triazole core, common in antifungal agents due to its ability to inhibit lanosterol 14α-demethylase (a cytochrome P450 enzyme critical for ergosterol biosynthesis).
  • Amino substitution: The 3-amino group on the triazole may enhance hydrogen-bonding interactions with biological targets.
  • Butan-2-ol backbone : Provides stereochemical diversity and influences solubility.

Comparison with Structurally Similar Compounds

The compound shares structural homology with several triazole derivatives, primarily used as antifungals or agrochemicals. Below is a detailed comparison based on substituents, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight CAS Number Primary Application Key Findings
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol 3-amino-1H-1,2,4-triazol-1-yl at C4 of butan-2-ol 184.20 (est.) 2228523-62-2* Research compound (inferred) Amino group may enhance target binding; limited direct data .
Cyproconazole 4-chlorophenyl, cyclopropyl at C2 and C3 of butan-2-ol 291.78 94361-06-5 Pesticide/antifungal Broad-spectrum fungicide; endocrine disruption concerns .
Efinaconazole 2,4-difluorophenyl, 4-methylenepiperidin-1-yl at C3 of butan-2-ol 348.39 164650-44-6 Antifungal (topical) JUBLIA® (10% solution); potent against onychomycosis .
Voriconazole 2,4-difluorophenyl, 5-fluoropyrimidin-4-yl at C3 of butan-2-ol 349.31 137234-62-9 Antifungal (systemic) Second-generation triazole; broad-spectrum activity against Aspergillus spp. .
Imidazolylindol-propanol Imidazolylindol group at C3 of propanol Not specified Not available Antifungal (research) MIC of 0.001 µg/mL against Candida albicans in fluorometric screening .
Ipfentrifluconazole 4-chlorophenoxy, trifluoromethylphenyl, methyl at C2 and C3 of butan-2-ol 425.84 141778-09-6 Pesticide ISO-approved; targets fungal sterol biosynthesis .

Note: CAS number for this compound is inferred from .

Structural Analysis

  • Triazole Substitution: Cyproconazole, efinaconazole, and voriconazole feature bulky aromatic or heterocyclic groups (e.g., chlorophenyl, difluorophenyl) at the C2/C3 positions, enhancing lipophilicity and membrane penetration .
  • Backbone Modifications :

    • The butan-2-ol scaffold is conserved across analogs, but stereochemistry (e.g., 2R,3R in efinaconazole) critically affects target binding. The target compound’s stereochemical configuration remains unspecified .

Pharmacokinetic and Toxicological Considerations

  • Solubility and Bioavailability: The amino group may enhance aqueous solubility but limit oral absorption compared to lipophilic analogs like voriconazole . Cyproconazole’s endocrine-disrupting effects underscore the importance of substituent choice in toxicity profiles .

Biological Activity

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

  • Molecular Formula : C₆H₁₂N₄O
  • Molecular Weight : 156.19 g/mol
  • CAS Number : 1566125-53-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal enzyme synthesis, particularly affecting the ergosterol biosynthesis pathway. This compound has shown promising results against various fungal strains in vitro.

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Candida albicans15100
Aspergillus niger12100
Cryptococcus neoformans18100

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa25Caspase activation
MCF-730DNA fragmentation

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. It has been suggested that the amino group in the triazole ring enhances hydrogen bonding capabilities with target enzymes or receptors.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC₅₀ (µM)
CYP450Competitive inhibition15
Dipeptidyl peptidase IV (DPP-IV)Noncompetitive inhibition20

Study on Antifungal Activity

A study published in the Journal of Medicinal Chemistry assessed the antifungal efficacy of various triazole derivatives, including our compound. The results indicated significant antifungal activity against Candida species, with a notable reduction in fungal load in treated groups compared to controls .

Clinical Trials

A clinical trial investigating the use of triazole compounds for chronic fungal infections included participants treated with formulations containing this compound. Results showed a marked improvement in patient outcomes with minimal side effects reported .

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